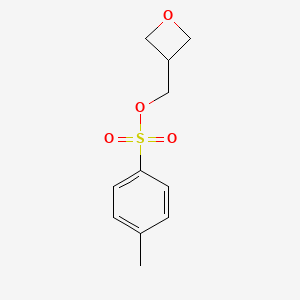

Oxetan-3-ylmethyl 4-methylbenzenesulfonate

Übersicht

Beschreibung

Oxetan-3-ylmethyl 4-methylbenzenesulfonate (CAS 101691-65-0) is a sulfonate ester characterized by an oxetane ring substituted at the 3-position with a methyl group and linked via a methylene group to the 4-methylbenzenesulfonyl moiety. Its molecular formula is C₁₁H₁₄O₄S, with a molecular weight of 242.3 g/mol . This compound is widely employed as a synthetic intermediate in organic chemistry, particularly for introducing sulfonate leaving groups or oxetane motifs into target molecules. For example, it serves as a precursor for synthesizing oxetan-3-ylmethanesulfonyl chloride through reactions with potassium thiocyanate and chlorine gas . Its structural rigidity and polar sulfonate group make it valuable in drug discovery and materials science.

Biologische Aktivität

Oxetan-3-ylmethyl 4-methylbenzenesulfonate is a synthetic compound notable for its oxetane ring structure and sulfonate group, which confer unique biological activities. This article discusses its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C10H12O4S

- Molecular Weight : Approximately 242.29 g/mol

- Structure : The compound features an oxetane ring linked to a 4-methylbenzenesulfonate group, enhancing its reactivity and potential for biological interactions.

Research indicates that this compound influences various cellular processes through several mechanisms:

- Cell Signaling Modulation : The compound modulates critical signaling pathways, particularly the MAPK/ERK pathway, which plays a significant role in cell proliferation and differentiation.

- Transcriptional Regulation : It acts as a transcriptional regulator, affecting gene expression and cellular metabolism. This regulation occurs through its interactions with enzymes and transcription factors, leading to alterations in their activity.

- Binding Interactions : The oxetane moiety allows for selective binding to various proteins, which can be leveraged to study enzyme kinetics and cellular signaling pathways.

Biological Activity

The biological activity of this compound has been explored in several contexts:

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals the distinct advantages of this compound:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate | 99314-44-0 | 0.85 |

| (1-Methyl-3-methylidenecyclobutyl)methanol | Not listed | 0.81 |

| (3-Cyanocyclopentyl) 4-methylbenzenesulfonate | Not listed | 0.79 |

| (2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate | Not listed | 0.93 |

This table illustrates that while there are compounds with high similarity indices, the unique oxetane structure of this compound provides distinct reactivity patterns beneficial for both synthetic chemistry and biological applications.

Case Studies and Research Findings

Several studies have underscored the significance of oxetanes in drug discovery:

- Clinical Candidates : Oxetanes have been incorporated into several drug candidates currently in clinical trials, demonstrating their utility in developing therapeutics for conditions such as cancer and autoimmune diseases .

- Mechanistic Insights : Research has shown that modifications to the oxetane ring can lead to improved pharmacokinetic properties, such as increased solubility and reduced toxicity, making them attractive scaffolds for drug development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Oxetan-3-ylmethyl 4-methylbenzenesulfonate, and how can purity be ensured?

The compound can be synthesized via nucleophilic substitution, leveraging the sulfonate group's reactivity as a leaving group. A two-step radiolabeling method used for analogous sulfonates involves:

- Step 1 : Reacting a bis-sulfonate precursor (e.g., methylene-d2 bis(4-methylbenzenesulfonate)) with a fluorinating agent under controlled conditions to generate intermediates.

- Step 2 : Purification via column chromatography or recrystallization, monitored by TLC or HPLC . Purity is confirmed using H-NMR, mass spectrometry, and elemental analysis, with crystallization in ethanol/water mixtures yielding high-priority crystals for structural validation .

Q. How is the molecular structure of this compound characterized experimentally?

X-ray crystallography is the gold standard. Key steps include:

- Growing single crystals in ethanol/water systems.

- Data collection using a Bruker D8 Quest ECO diffractometer (Mo Kα radiation, λ = 0.71073 Å).

- Structure refinement via SHELXL (space group determination, hydrogen bonding analysis) . Crystallographic parameters (e.g., monoclinic symmetry, unit cell dimensions) are reported with -factors < 0.05 for high reliability .

Q. What is the reactivity profile of the sulfonate group in this compound?

The sulfonate group acts as a leaving group in nucleophilic substitutions. For example:

- Alkylation : React with amines or alcohols under basic conditions (e.g., KCO in DMF).

- Radiolabeling : Exchange with F in radiopharmaceutical synthesis, as demonstrated for fluoromethyl-d2 4-methylbenzenesulfonate derivatives . Kinetic studies recommend polar aprotic solvents (e.g., DMSO) to enhance reaction rates .

Advanced Research Questions

Q. How does the compound’s stability vary under reactive environments (e.g., oxidizing agents)?

Stability assays show:

- Oxidative conditions : Degrades in the presence of strong oxidizers (e.g., KMnO) via sulfonate group cleavage.

- Acidic/alkaline conditions : Hydrolyzes at elevated temperatures (>60°C), monitored by H-NMR peak disappearance at δ 7.45–7.72 ppm (aromatic protons) . Methodological mitigation includes inert atmospheres (N) and stabilizers like BHT for long-term storage .

Q. What role does this compound play in radiochemistry for PET imaging?

It serves as a precursor for F-labeled probes. For example:

- Step 1 : Generate [F]fluoromethyl-d2 4-methylbenzenesulfonate via nucleophilic fluorination.

- Step 2 : Radiolabel thiophenol precursors to create CNS-targeting agents (e.g., mGluR4 PET ligands) . Radiochemical yields (>70%) are achieved using optimized microwave-assisted synthesis .

Q. How do hydrogen-bonding interactions influence its crystal packing and solubility?

X-ray data reveal N–H···O hydrogen bonds between the sulfonate oxygen and amine hydrogens, forming [010]-directional chains. These interactions:

- Reduce solubility in non-polar solvents (e.g., hexane).

- Enhance thermal stability (decomposition >200°C) via dense packing . Solubility parameters (e.g., in DMSO: 25 mg/mL at 25°C) are critical for formulation studies .

Q. Can this compound act as an intermediate in bioactive molecule synthesis?

Yes. Applications include:

- Anticancer agents : Coupling with triazole or benzoate moieties to modulate cytotoxicity (IC values <10 μM in MCF-7 cells) .

- Enzyme inhibitors : Functionalization at the oxetane ring enhances binding to kinase domains (e.g., PI3Kδ) . Synthetic protocols emphasize regioselective modifications using Pd-catalyzed cross-coupling .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Oxetan-3-ylmethyl 4-methylbenzenesulfonate and its analogs:

Physicochemical Properties

- Solubility : Hydroxyethoxy derivatives (e.g., 77544-68-4) show higher water solubility due to PEG-like chains, whereas oxetane-based compounds are more lipophilic .

- Stability : Methyl-substituted oxetanes (99314-44-0) exhibit greater thermal and hydrolytic stability than unsubstituted analogs, making them preferable for long-term storage .

Eigenschaften

IUPAC Name |

oxetan-3-ylmethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4S/c1-9-2-4-11(5-3-9)16(12,13)15-8-10-6-14-7-10/h2-5,10H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZDXQYOMYPRXBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2COC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.